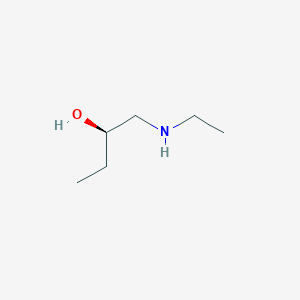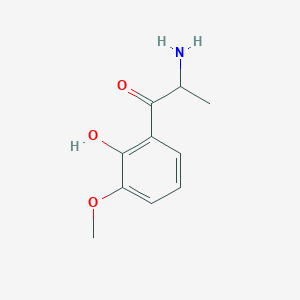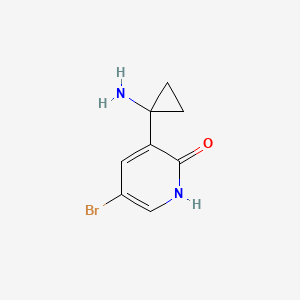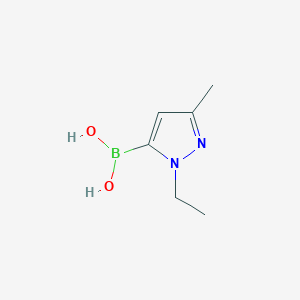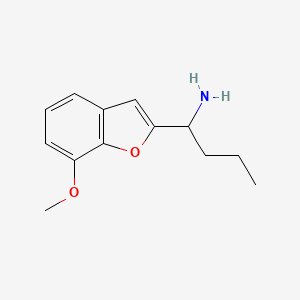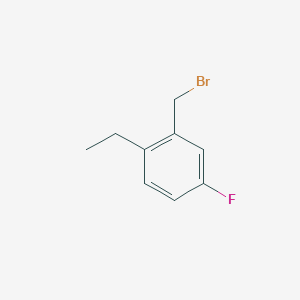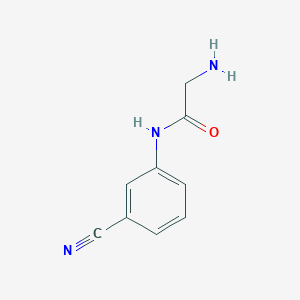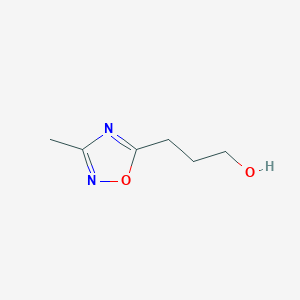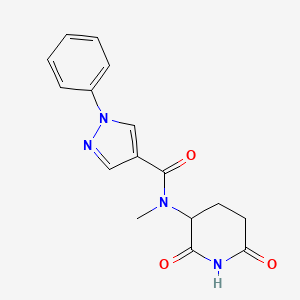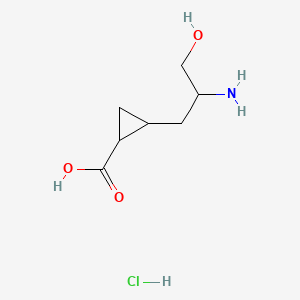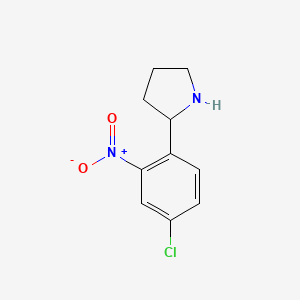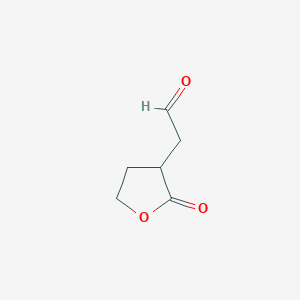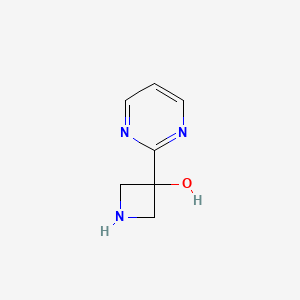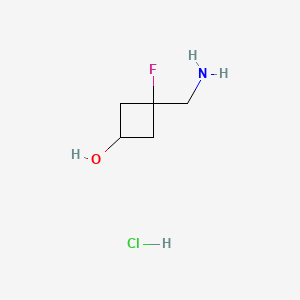
3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride is an organic compound that features a cyclobutane ring substituted with an aminomethyl group, a fluorine atom, and a hydroxyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a of alkenes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene.
Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: NaBH4, methanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-(Aminomethyl)-3-fluorocyclobutanone.
Reduction: Regeneration of 3-(Aminomethyl)-3-fluorocyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-3-chlorocyclobutan-1-ol hydrochloride
- 3-(Aminomethyl)-3-bromocyclobutan-1-ol hydrochloride
- 3-(Aminomethyl)-3-iodocyclobutan-1-ol hydrochloride
Uniqueness
3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and influence the compound’s electronic properties, making it distinct from its halogenated analogs.
Propriétés
Formule moléculaire |
C5H11ClFNO |
|---|---|
Poids moléculaire |
155.60 g/mol |
Nom IUPAC |
3-(aminomethyl)-3-fluorocyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(3-7)1-4(8)2-5;/h4,8H,1-3,7H2;1H |
Clé InChI |
CYFXILTYDFMAJR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CN)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


